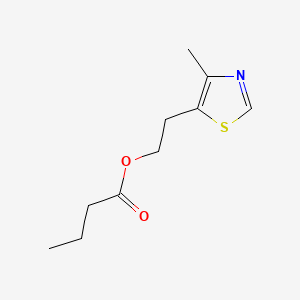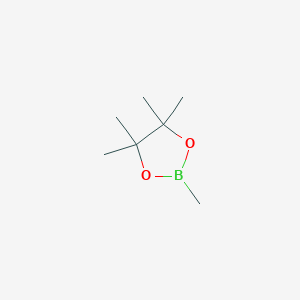
盐酸拉莫西酮
描述
Ramosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist . It is commonly used to treat nausea and vomiting, in addition to certain diarrheal conditions . It is believed to have higher potency and longer antiemetic action than other 1st generation 5-HT3 antagonists such as ondansetron .
Molecular Structure Analysis
The molecular formula of Ramosetron hydrochloride is C17H18ClN3O . The molecular weight is 315.8 g/mol . The structure includes an indole ring, which contributes to its pharmacological properties .Chemical Reactions Analysis
Ramosetron hydrochloride can be analyzed using high-performance liquid chromatography (HPLC) methods . The method involves using a specific type of column and mobile phase, followed by ultrasonic water bath degassing .Physical And Chemical Properties Analysis
Ramosetron hydrochloride is a solid compound . It has a characteristic odor . The exact melting point is not determined .科学研究应用
Treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D)
Ramosetron is a potent and selective serotonin type 3 receptor antagonist used for the treatment of irritable bowel syndrome with diarrhea (IBS-D) . It has been shown to provide relief of overall IBS symptoms, relief of abdominal discomfort/pain, improvement in abnormal bowel habits, and improvement in stool consistency . The treatment has beneficial effects on both male and female IBS-D patients .
Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)
Ramosetron has been used effectively for the prevention of chemotherapy-induced nausea and vomiting (CINV) . In the acute phase, ramosetron significantly reduced nausea and acute vomiting compared to other 5-HT3RAs . In the delayed phase, ramosetron significantly decreased emesis compared to other 5-HT3RAs .
Treatment of Postoperative Nausea and Vomiting
Ramosetron is also used as an antiemetic for postoperative-associated nausea and vomiting . This application is similar to its use in preventing CINV, as it leverages the drug’s ability to block the 5-HT3 receptor, which plays a key role in the vomiting reflex.
作用机制
Target of Action
Ramosetron hydrochloride primarily targets the 5-hydroxytryptamine receptor 3A (5-HT3A) . This receptor is a type of serotonin receptor, and it plays a crucial role in the transmission of signals in the brain .
Mode of Action
Ramosetron hydrochloride acts as an antagonist to the 5-HT3A receptor . By binding to these receptors, it blocks the action of serotonin, a chemical messenger in the brain. This blocking action prevents the transmission of nausea and vomiting signals during chemotherapy or post-surgery .
Biochemical Pathways
The primary biochemical pathway affected by ramosetron hydrochloride involves the serotonin (5-HT3) receptors . By blocking these receptors, ramosetron hydrochloride can effectively reduce the transmission of signals that induce nausea, vomiting, and certain diarrheal conditions .
Pharmacokinetics
A population pharmacokinetic study has been conducted in adult surgical patients, providing a foundation for further defining the relationship between ramosetron dose and postoperative nausea and vomiting .
Result of Action
The primary result of ramosetron hydrochloride’s action is the relief of nausea and vomiting associated with chemotherapy and postoperative conditions . It is also used to treat diarrhea-predominant irritable bowel syndrome . A systematic review and meta-analysis of randomized controlled trials confirmed that treatment with ramosetron could lead to relief of overall IBS symptoms, relief of abdominal discomfort/pain, improvement in abnormal bowel habits, and improvement in stool consistency .
安全和危害
未来方向
Ramosetron hydrochloride has been shown to be effective in treating diarrhea-predominant irritable bowel syndrome (IBS-D) in patients with quiescent inflammatory bowel disease . Future research may focus on further exploring its efficacy in different patient populations and for different indications .
属性
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYTCLDXQRHJO-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021223 | |
| Record name | Ramosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ramosetron hydrochloride | |
CAS RN |
132907-72-3 | |
| Record name | Ramosetron hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132907-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramosetron hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132907723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAMOSETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9551LHD87E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ramosetron Hydrochloride's mechanism of action?
A1: Ramosetron Hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor subtype. [, , ] It exerts its antiemetic effects by selectively binding to and blocking the activity of 5-HT3 receptors located in the vagus nerve terminal and the vomiting center of the central nervous system (CNS). [] This effectively suppresses chemotherapy-induced nausea and vomiting. []
Q2: How does the blockade of 5-HT3 receptors by Ramosetron Hydrochloride translate to its antiemetic effects?
A2: 5-HT3 receptors are involved in the transmission of nausea and vomiting signals in the brain and gut. By blocking these receptors, Ramosetron Hydrochloride prevents the initiation and propagation of these signals, thereby reducing the sensation of nausea and the occurrence of vomiting.
Q3: What is the molecular formula and weight of Ramosetron Hydrochloride?
A3: While the provided research abstracts do not explicitly state the molecular formula and weight, they can be found in publicly available chemical databases. The molecular formula of Ramosetron Hydrochloride is C16H20N4O2 • HCl, and its molecular weight is 336.83 g/mol.
Q4: Is there evidence of any interaction between Ramosetron Hydrochloride and common pharmaceutical excipients?
A4: FTIR spectral analysis confirmed the absence of interactions between Ramosetron Hydrochloride and the polymers Eudragit S100 and HPMC K4M, which were investigated for potential use in transdermal drug delivery systems. [] Additionally, a study found Ramosetron Hydrochloride for injection compatible with four other unspecified injection solutions, showing no significant changes in appearance, pH, or content after 10 hours at 25°C. [] Another study confirmed compatibility with Dexamethasone Sodium Phosphate Injection under dark conditions. []
Q5: How stable is Ramosetron Hydrochloride in solution?
A5: Studies indicate that Ramosetron Hydrochloride exhibits good stability in various solutions. A study confirmed its stability in admixtures with Midazolam Hydrochloride in 0.9% sodium chloride injection for up to 14 days when stored at 4°C or 25°C, retaining at least 97% of its initial concentration. [] Another study found Ramosetron Hydrochloride and Dexamethasone Sodium Phosphate Injection stable in 0.9% Sodium Chloride Injection under dark conditions. []
Q6: What about Ramosetron Hydrochloride's stability under stress conditions?
A6: Research has explored the degradation kinetics of Ramosetron Hydrochloride under various stress conditions. One study found that while it remained stable in an aqueous solution at 60°C for 7 days, degradation was observed under acidic, basic, and oxidative conditions. [] Specifically, base hydrolysis and oxidative degradation with hydrogen peroxide were found to be more drastic than other stress conditions tested. []
Q7: What is the pharmacokinetic profile of Ramosetron Hydrochloride?
A7: Studies in rats show that after oral administration, Ramosetron Hydrochloride is rapidly absorbed, reaching peak blood concentration (Cmax) within 15 minutes. [] It is then eliminated biphasically with a terminal half-life (t1/2) of 2.1 hours. [] The absorption ratio is highest in the duodenum, followed by the jejunum, ileum, colon, and lowest in the stomach. [] Distribution is rapid and widespread, with the highest levels found in the liver, followed by the small intestine, kidney, stomach, large intestine, and lung. [] Excretion primarily occurs via feces and bile, with a small portion excreted in urine. []
Q8: Has the efficacy of Ramosetron Hydrochloride been tested in clinical trials?
A8: Yes, several clinical trials have demonstrated the efficacy of Ramosetron Hydrochloride in preventing and treating chemotherapy-induced nausea and vomiting (CINV). [, , , , ] It has shown superior efficacy compared to placebo and comparable or even better effectiveness than other 5-HT3 receptor antagonists like ondansetron in some studies. [, , ] Furthermore, it has also shown promising results in managing diarrhea-predominant Irritable Bowel Syndrome (IBS) in both male and female patients. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)







![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)

